molecular formula C14H24N3O3P B14290556 Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate CAS No. 113360-08-0

Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate

Cat. No.: B14290556
CAS No.: 113360-08-0
M. Wt: 313.33 g/mol
InChI Key: KVOYUDCHXIZFIS-UHFFFAOYSA-N
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Description

Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are organophosphorus compounds containing a diester derivative of phosphonic acid. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a cyclohexyl group and a phosphonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate typically involves the reaction of a pyrimidine derivative with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another approach involves the metal-mediated coupling of dialkyl phosphite with a pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .

Mechanism of Action

The mechanism of action of diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonate derivatives such as diethyl phosphite, dimethyl phosphonate, and diethyl chloromethylphosphonate .

Uniqueness

Diethyl (2-amino-4-cyclohexylpyrimidin-5-yl)phosphonate is unique due to its combination of a pyrimidine ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

113360-08-0

Molecular Formula

C14H24N3O3P

Molecular Weight

313.33 g/mol

IUPAC Name

4-cyclohexyl-5-diethoxyphosphorylpyrimidin-2-amine

InChI

InChI=1S/C14H24N3O3P/c1-3-19-21(18,20-4-2)12-10-16-14(15)17-13(12)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H2,15,16,17)

InChI Key

KVOYUDCHXIZFIS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CN=C(N=C1C2CCCCC2)N)OCC

Origin of Product

United States

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